5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-(1-cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-4(5-2-3-5)7-9-6(8(11)12)10-13-7/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
PXIXRLUDLDOUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl ethyl ketone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the cyclopropyl group in 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid enhances its interaction with biological targets, potentially leading to effective antimicrobial agents. Studies have demonstrated that compounds with oxadiazole moieties can inhibit bacterial growth and possess antifungal activity against various pathogens .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. This property is particularly relevant in treating chronic inflammatory diseases .
Cancer Research
Recent studies have explored the potential of oxadiazole derivatives in cancer therapy. The unique structure of this compound may allow it to interact with specific cancer cell lines, promoting apoptosis or inhibiting cell proliferation. Preliminary results indicate promising cytotoxic effects against certain tumor types .
Agricultural Applications
Pesticide Development
The compound's bioactivity has led to its investigation as a potential pesticide. Its ability to disrupt biological processes in pests can be harnessed to develop new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides. Research is ongoing to evaluate its efficacy against common agricultural pests .
Herbicide Properties
In addition to its insecticidal properties, there is potential for this compound to serve as a herbicide. Compounds in the oxadiazole class have shown herbicidal activity by inhibiting specific enzymes involved in plant metabolism .
Material Science
Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of the oxadiazole ring can improve the performance of polymers used in electronics and coatings .
Fluorescent Materials
Research has also indicated that oxadiazoles can be used as fluorescent materials. The photophysical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Example :
Biological Activity
5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique five-membered ring structure that includes two nitrogen atoms and one oxygen atom, contributing to its potential therapeutic properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H10N2O3/c1-4(5-2-3-5)7-9-6(8(11)12)10-13-7/h4-5H,2-3H2,1H3,(H,11,12) |
| Canonical SMILES | CC(C1CC1)C2=NC(=NO2)C(=O)O |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate the activity of various enzymes and receptors. For instance:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains by inhibiting key metabolic pathways.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Biological Activities
Research has demonstrated that derivatives of oxadiazoles exhibit a wide range of biological activities. Below are some notable findings related to this compound:
Antimicrobial Activity
Studies have indicated that oxadiazole derivatives possess significant antimicrobial properties. For example, compounds with similar structures have been effective against various pathogens including bacteria and fungi .
Anticancer Activity
Recent investigations into oxadiazole derivatives have revealed their potential as anticancer agents. For instance:
- In vitro Studies : Compounds showed cytotoxic effects against several cancer cell lines with IC50 values ranging from micromolar to nanomolar concentrations .
- Mechanism : The proposed mechanism includes inhibition of key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Activity
Oxadiazoles have also been studied for their anti-inflammatory properties. Research indicates these compounds can inhibit cyclooxygenase (COX) enzymes similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Studies
To better understand the unique properties of this compound, it is beneficial to compare it with other oxadiazole derivatives:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | TBD |
| 1,3,4-Oxadiazole | Antibacterial | ~10 |
| 2-Amino-substituted oxadiazoles | Antitumor | ~5 |
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of various oxadiazole derivatives including this compound against human colon adenocarcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory models in vitro and in vivo, the compound exhibited a dose-dependent inhibition of COX enzymes comparable to standard NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
